molecular formula C14H20Cl2N2OS B2409949 2-amino-N-(6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-yl)pentanamide hydrochloride CAS No. 1423024-29-6

2-amino-N-(6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-yl)pentanamide hydrochloride

Cat. No.: B2409949
CAS No.: 1423024-29-6
M. Wt: 335.29
InChI Key: LAWCLHJAPCZGAF-UHFFFAOYSA-N
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Description

2-Amino-N-(6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-yl)pentanamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiopyran core, a chlorine atom, and an amino group, making it a unique candidate for research and industrial use.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiopyran core. One common approach is the cyclization of appropriate thiophene derivatives under acidic conditions. Subsequent chlorination and amination steps are then employed to introduce the chlorine atom and amino group, respectively.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of reduced derivatives with altered functional groups.

  • Substitution: Introduction of various substituents at different positions on the benzothiopyran ring.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Medicine: Investigated for its therapeutic properties, including potential antiviral, anti-inflammatory, and anticancer activities.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 6-Chloro-3,4-dihydro-2H-1-benzothiopyran-4-amine: Similar core structure but lacks the amino acid derivative.

  • Hydrochlorothiazide: Contains a benzothiadiazine ring system and is used in medical applications.

This comprehensive overview highlights the significance of 2-Amino-N-(6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-yl)pentanamide hydrochloride in scientific research and industry. Its unique structure and versatile reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

2-amino-N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)pentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2OS.ClH/c1-2-3-11(16)14(18)17-12-6-7-19-13-5-4-9(15)8-10(12)13;/h4-5,8,11-12H,2-3,6-7,16H2,1H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWCLHJAPCZGAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NC1CCSC2=C1C=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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